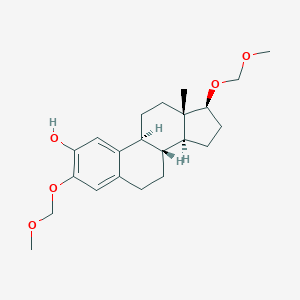

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol

描述

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in scientific research due to its unique chemical properties and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol typically involves the protection of the hydroxyl groups at positions 3 and 17 of estradiol with methoxymethyl groups. This is achieved through a series of chemical reactions, including:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 17 are protected using methoxymethyl chloride in the presence of a base such as sodium hydride.

Hydroxylation: The hydroxylation at position 2 is carried out using a suitable oxidizing agent.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

化学反应分析

Types of Reactions

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The methoxymethyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on cellular processes and hormone receptor interactions.

Medicine: Investigated for its potential therapeutic effects in treating hormone-related disorders and cancers.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

作用机制

The mechanism of action of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function .

相似化合物的比较

Similar Compounds

Estradiol: The parent compound, naturally occurring estrogen.

Ethinylestradiol: A synthetic derivative used in oral contraceptives.

Mestranol: Another synthetic estrogen used in combination with progestins.

Uniqueness

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is unique due to its specific chemical modifications, which enhance its stability and alter its biological activity compared to other similar compounds. These modifications make it a valuable tool in research and potential therapeutic applications .

生物活性

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol that has garnered attention for its biological activities, particularly in the context of cancer therapy and hormone receptor interactions. This compound is synthesized from 3,17β-estradiol and exhibits unique pharmacological properties that make it a candidate for therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features methoxymethyl groups at the 3 and 17 positions, which influence its biological activity and stability. The synthesis typically involves the reaction of 3,17β-estradiol with methoxymethylating agents under controlled conditions to yield the desired product .

Hormonal Activity

This compound acts as an estrogen receptor agonist. It has been shown to interact with estrogen receptors (ERs), influencing various cellular processes such as proliferation and differentiation in hormone-sensitive tissues. Studies indicate that this compound can stimulate β-galactosidase expression in endothelial cells, suggesting its role in promoting angiogenesis under certain conditions .

Anticancer Properties

One of the most significant aspects of this compound is its potential as an anticancer agent. Research has demonstrated that this compound exhibits antiangiogenic properties, which inhibit the formation of new blood vessels that tumors require for growth. This activity is particularly relevant in breast cancer models where it has been shown to reduce tumor growth while sparing normal tissues from estrogenic side effects .

Table 1: Summary of Biological Activities

Study on Breast Cancer

In a murine xenograft model of breast cancer, this compound was administered to evaluate its effects on tumor growth. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent against estrogen-dependent tumors .

In Vitro Studies

In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism involves the activation of caspases and modulation of cell cycle progression, leading to increased cell death .

The biological effects of this compound are mediated through its interaction with estrogen receptors and subsequent activation of downstream signaling pathways. These pathways include:

- Mitogen-Activated Protein Kinase (MAPK) : Influences cell proliferation.

- Phosphoinositide 3-Kinase (PI3K) : Affects survival signaling.

- Caspase Activation : Induces apoptosis.

These interactions highlight the dual role of this compound as both a hormone mimic and a potential therapeutic agent against malignancies.

常见问题

Basic Research Questions

Q. What is the optimized synthetic route for 2-Hydroxy-3,17β-O-bis(methoxymethyl)estradiol, and how can reaction conditions be adjusted to improve yield?

The compound is synthesized from 3,17β-estradiol in three steps with an overall yield of 65% . Key steps include methoxymethyl protection at the 3- and 17β-positions using methoxymethyl chloride under basic conditions (K₂CO₃ in DMF at 100°C for 24 hours). To optimize yield, phase-transfer catalysts like tetrabutylammonium iodide (Bu₄NI) are critical for facilitating alkylation reactions. Purification via silica gel column chromatography (eluent: 1:4 EtOAc/hexane) ensures high purity. Adjusting reaction time, stoichiometry of alkylating agents, and temperature can further enhance efficiency .

Q. What analytical techniques are essential for confirming the structure and purity of 2-Hydroxy-3,17β-O-bis(methoxymethyl)estradiol?

Structural confirmation relies on:

- ¹H NMR spectroscopy (300–400 MHz in CDCl₃), identifying characteristic peaks such as methoxymethyl protons (δ 3.4–3.5 ppm) and aromatic protons (δ 6.8–6.9 ppm) .

- High-resolution mass spectrometry (HRMS) using electron ionization to confirm molecular mass (e.g., m/z 421 for C₂₄H₃₅FO₅) .

- Elemental analysis (±0.4% accuracy) to verify stoichiometry .

Q. How is this compound utilized as a precursor in radiopharmaceutical synthesis?

2-Hydroxy-3,17β-O-bis(methoxymethyl)estradiol serves as a precursor for ²¹¹C- or ¹⁸F-labeled estradiol analogs used in positron emission tomography (PET). For example, reaction with [¹⁸F]fluoroethylbrosylate in DMF at 140°C produces 2-[¹⁸F]FEE2, a radiopharmaceutical for imaging steroid sulfatase (STS) and carbonic anhydrase II (CAII) in tumors. Purification via HPLC (X-Terra RP18 column) achieves >98% radiochemical purity .

Advanced Research Questions

Q. What experimental designs are employed to evaluate the compound’s biological activity, such as HIF-1α inhibition?

- Cell-based assays : LN229 glioma or 1A9 ovarian carcinoma cells are treated under hypoxia (1% O₂) with varying concentrations of the compound (e.g., 0.1–10 µM) .

- Western blotting : HIF-1α protein levels are quantified post-treatment to assess dose-dependent inhibition. 2-Fluoroethoxy derivatives (e.g., 2FEE2) show enhanced potency compared to 2ME2, requiring lower IC₅₀ values .

- Antiproliferative assays : 72-hour cell viability tests (e.g., NCI 60-cell-line panel) determine growth inhibition (mean graph midpoint: 87 nM) .

Q. How do structural modifications (e.g., fluorinated alkyl chains) impact pharmacological properties?

Substituting the 2-hydroxy group with fluorinated ethoxy or propanoxy groups alters lipophilicity (logP = 2.5 for 2FEE2 vs. 2.95 for 2ME2) and metabolic stability . Fluorine’s electronegativity enhances binding to estrogen receptors (ERs) and tubulin, improving antiproliferative activity (2FEE2 is 2× more potent than 2ME2) .

Q. What challenges arise in radiochemical synthesis, and how are they addressed?

- Low radiochemical yield : 8.3% decay-corrected yield for 2-[¹⁸F]FEE2 due to competing side reactions. Optimization includes using NaH as a base and reducing reaction time to 10 minutes at 140°C .

- Purification : Solid-phase extraction (SPE) combined with preparative HPLC ensures radiochemical purity (>98%) .

Q. How is logP determined, and what does it indicate about the compound’s pharmacokinetics?

logP (octanol/water partition coefficient) is measured via shake-flask method at pH 7.4. A logP of 2.5–2.95 suggests moderate lipophilicity, balancing membrane permeability and solubility, which correlates with prolonged half-life in vivo .

Q. Methodological Considerations

Q. What strategies are recommended for purifying intermediates in multi-step syntheses?

- Column chromatography : Use gradient elution (e.g., 1:4 to 1:1 EtOAc/hexane) to resolve methoxymethyl-protected intermediates .

- C-18 SepPaks : For polar byproducts, reverse-phase SPE improves recovery of radiolabeled products .

Q. How are stability studies conducted for derivatives under physiological conditions?

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXVHIQGIYOGRK-HIFDQRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441259 | |

| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217792-89-7 | |

| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。